molecular formula C26H32N4O6 B1210925 2-amino-7-methyl-6-[3-(4-morpholinyl)propyl]-5-oxo-4-(2,4,5-trimethoxyphenyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile

2-amino-7-methyl-6-[3-(4-morpholinyl)propyl]-5-oxo-4-(2,4,5-trimethoxyphenyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No. B1210925
M. Wt: 496.6 g/mol
InChI Key: FMHUZGLCEAUEMO-UHFFFAOYSA-N
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Description

2-amino-7-methyl-6-[3-(4-morpholinyl)propyl]-5-oxo-4-(2,4,5-trimethoxyphenyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a pyranopyridine.

Scientific Research Applications

Synthesis and Chemical Structure

  • This compound belongs to a class of pyridine and fused pyridine derivatives. Its synthesis and the resulting chemical structures have been a subject of research. For instance, a study by Al-Issa (2012) explored the synthesis of various pyridine carbonitriles, which may include structures similar to the compound (Al-Issa, 2012).

Applications in Corrosion Inhibition

  • Pyrazolopyridine derivatives, closely related to the compound, have been investigated for their potential as corrosion inhibitors. Dandia et al. (2013) studied such derivatives for the corrosion inhibition of mild steel in acidic environments (Dandia et al., 2013).

Structural Analysis

  • The crystal structure of similar compounds has been analyzed to understand their physical and chemical properties. Ganapathy et al. (2015) conducted an X-ray crystallography study to analyze the structure of a related pyrazolopyridine derivative (Ganapathy et al., 2015).

Optical and Electronic Properties

  • Studies have been conducted on the optical and electronic properties of pyranoquinoline derivatives. Zeyada et al. (2016) explored the structural and optical properties of such compounds, which are relevant in the context of material science and photovoltaics (Zeyada et al., 2016).

Synthesis for Biomedical Applications

  • Elinson et al. (2018) reported on the synthesis of pyrano[3,2-c]pyridines, highlighting their potential for various biomedical applications. This indicates the compound's relevance in medical research and drug development (Elinson et al., 2018).

Green Chemistry Synthesis

  • Balalaie et al. (2013) developed an environmentally friendly synthesis method for similar pyranopyridines, emphasizing the importance of sustainable chemistry in the synthesis of such compounds (Balalaie et al., 2013).

properties

Product Name

2-amino-7-methyl-6-[3-(4-morpholinyl)propyl]-5-oxo-4-(2,4,5-trimethoxyphenyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Molecular Formula

C26H32N4O6

Molecular Weight

496.6 g/mol

IUPAC Name

2-amino-7-methyl-6-(3-morpholin-4-ylpropyl)-5-oxo-4-(2,4,5-trimethoxyphenyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile

InChI

InChI=1S/C26H32N4O6/c1-16-12-22-24(26(31)30(16)7-5-6-29-8-10-35-11-9-29)23(18(15-27)25(28)36-22)17-13-20(33-3)21(34-4)14-19(17)32-2/h12-14,23H,5-11,28H2,1-4H3

InChI Key

FMHUZGLCEAUEMO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=C(C=C3OC)OC)OC)C(=O)N1CCCN4CCOCC4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-7-methyl-6-[3-(4-morpholinyl)propyl]-5-oxo-4-(2,4,5-trimethoxyphenyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
2-amino-7-methyl-6-[3-(4-morpholinyl)propyl]-5-oxo-4-(2,4,5-trimethoxyphenyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Reactant of Route 3
Reactant of Route 3
2-amino-7-methyl-6-[3-(4-morpholinyl)propyl]-5-oxo-4-(2,4,5-trimethoxyphenyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Reactant of Route 4
2-amino-7-methyl-6-[3-(4-morpholinyl)propyl]-5-oxo-4-(2,4,5-trimethoxyphenyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Reactant of Route 5
2-amino-7-methyl-6-[3-(4-morpholinyl)propyl]-5-oxo-4-(2,4,5-trimethoxyphenyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Reactant of Route 6
Reactant of Route 6
2-amino-7-methyl-6-[3-(4-morpholinyl)propyl]-5-oxo-4-(2,4,5-trimethoxyphenyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile

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